molecular formula C30H42N2O2 B13145655 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione CAS No. 825190-77-0

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione

Cat. No.: B13145655
CAS No.: 825190-77-0
M. Wt: 462.7 g/mol
InChI Key: HBRVCHFYZOPXAC-UHFFFAOYSA-N
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Description

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two ethylhexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-ethylhexylamine. The process can be carried out under various conditions, including:

Chemical Reactions Analysis

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct solubility and reactivity properties, making it suitable for specialized applications in both scientific research and industry.

Properties

CAS No.

825190-77-0

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

1,8-bis(2-ethylhexylamino)anthracene-9,10-dione

InChI

InChI=1S/C30H42N2O2/c1-5-9-13-21(7-3)19-31-25-17-11-15-23-27(25)30(34)28-24(29(23)33)16-12-18-26(28)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22,31-32H,5-10,13-14,19-20H2,1-4H3

InChI Key

HBRVCHFYZOPXAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(CC)CCCC

Origin of Product

United States

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